4-(But-3-EN-1-YL)quinoline
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Overview
Description
4-(But-3-EN-1-YL)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of the but-3-en-1-yl group in the 4-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various research fields.
Mechanism of Action
Target of Action
Quinoline-based compounds have been identified as promising scaffolds for antimycobacterial agents . They have been designed by substituting the quinoline scaffold with diverse chemical functionalities .
Mode of Action
It’s known that some quinoline-based antimycobacterial agents act by inhibiting the mycobacterial adenosine triphosphate (atp) synthase .
Biochemical Pathways
Quinoline derivatives have been found to have a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Pharmacokinetics
A related compound, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, exhibits nonlinear oral pharmacokinetics in humans .
Action Environment
It’s known that the synthesis of quinoline derivatives can be influenced by various factors, including reaction conditions and the use of catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(But-3-EN-1-YL)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Green chemistry approaches, including solvent-free reactions and the use of ionic liquids, are also gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 4-(But-3-EN-1-YL)quinoline undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the but-3-en-1-yl group to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can hydrogenate the double bond in the but-3-en-1-yl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like amines and thiols.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-(But-3-EN-1-YL)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and bacterial infections.
Industry: Utilized in the production of dyes, catalysts, and materials
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline: Used in metal chelation therapy and as an antifungal agent
Uniqueness: 4-(But-3-EN-1-YL)quinoline is unique due to the presence of the but-3-en-1-yl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This structural modification enhances its potential in various applications, making it a valuable compound for further research .
Properties
IUPAC Name |
4-but-3-enylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-2-3-6-11-9-10-14-13-8-5-4-7-12(11)13/h2,4-5,7-10H,1,3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIHXVYAPDJARM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=NC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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